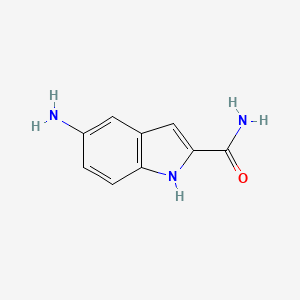

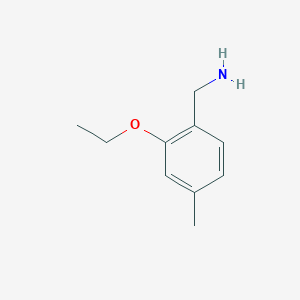

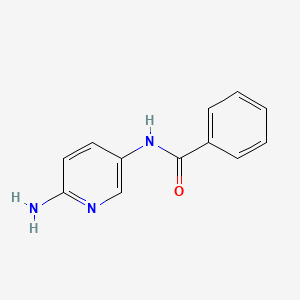

N-(6-aminopyridin-3-yl)benzamide

Übersicht

Beschreibung

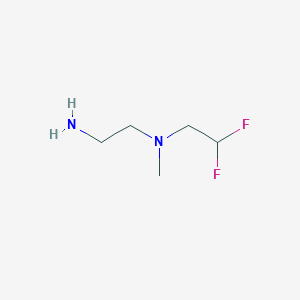

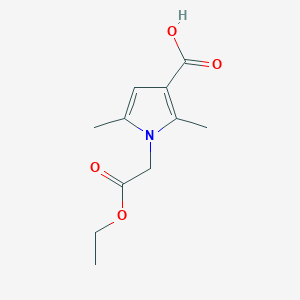

“N-(6-aminopyridin-3-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O . It has a molecular weight of 213.24 g/mol .

Synthesis Analysis

The synthesis of benzamides, including “N-(6-aminopyridin-3-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the use of magnesium oxide nanoparticles for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis

The molecular structure of “N-(6-aminopyridin-3-yl)benzamide” consists of a benzamide group attached to a 6-aminopyridin-3-yl group .Wissenschaftliche Forschungsanwendungen

Copper-mediated Aryloxylation in Organic Synthesis Copper-mediated selective aryloxylation of benzamides, utilizing an innovative N,O-bidentate directing group, showcases a broad substrate scope. This method offers a straightforward pathway for synthesizing mono- and diaryloxylated benzoic acids, presenting a significant advancement in the field of organic synthesis (Hao et al., 2014).

Pharmacokinetics and Potential Anti-Fibrotic Applications Investigations into the pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, reveal its efficacy in suppressing renal and hepatic fibrosis. This compound also exhibits anti-metastatic effects in breast cancer models, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Synthesis and Biological Evaluation of Benzamide Derivatives The synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been explored, leveraging the non-steroidal anti-inflammatory drug 4-aminophenazone. These compounds have shown potential biological applications, including inhibition of human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their relevance in medicinal chemistry (Saeed et al., 2015).

Investigation of Poly(ADP-ribose) Synthesis Inhibitors Research into the effects of benzamide and 3-aminobenzamide as inhibitors of poly(ADP-ribose) synthesis elucidates their potential broader metabolic implications beyond their intended enzymatic targets. These findings caution against possible unintended consequences in cellular viability, glucose metabolism, and DNA synthesis, urging a more nuanced understanding of their application (Milam & Cleaver, 1984).

Electrochemical Synthesis of Benzothiazoles The development of a metal- and reagent-free electrochemical method for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides through TEMPO-catalyzed electrolytic C–H thiolation represents a significant contribution to organic materials and pharmaceuticals. This approach underscores the growing importance of environmentally friendly and sustainable chemistry practices (Qian et al., 2017).

Eigenschaften

IUPAC Name |

N-(6-aminopyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTBRBXQRXNUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-aminopyridin-3-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.